molecular formula C12H11BrN2O2S B599429 N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide CAS No. 1216-97-3

N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Cat. No. B599429
CAS RN: 1216-97-3
M. Wt: 327.196
InChI Key: HELHTYMNOGRXFB-UHFFFAOYSA-N
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Description

“N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide” is a chemical compound that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom), and a bromine atom attached to the pyridine ring .


Synthesis Analysis

While the specific synthesis pathway for “N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide” is not available, similar compounds are often synthesized via palladium-catalyzed Suzuki cross-coupling reactions . This involves the reaction of a bromopyridine compound with an arylboronic acid .


Molecular Structure Analysis

The molecular structure of “N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide” would likely include a pyridine ring with a bromine atom attached, a sulfonamide group, and a methylbenzene (or toluene) group .


Chemical Reactions Analysis

Again, while specific reactions involving “N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide” are not available, similar compounds are often involved in Suzuki cross-coupling reactions . These reactions are widely used in organic chemistry to form carbon-carbon bonds .

properties

IUPAC Name

N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-9-2-4-12(5-3-9)18(16,17)15-11-6-10(13)7-14-8-11/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELHTYMNOGRXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727213
Record name N-(5-Bromopyridin-3-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

CAS RN

1216-97-3
Record name N-(5-Bromopyridin-3-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a round-bottom flask charged with 5-bromopyridin-3-amine (0.400 g, 2.3 mmol) in ethanol (10 ml, 171 mmol), was added 4-methylbenzene-1-sulfonyl chloride (0.880 g, 4.6 mmol) into the mixture. The mixture was allowed to stir at ambient temperature overnight, while under inert atmosphere. The progress of the reaction was monitored by LC/MS, which showed mostly desired product. The mixture was diluted with DCM and saturated sodium bicarbonate solution, then extracted the organic layer with DCM (3×25 ml). The organics were combined, dried over sodium sulfate, filtered and concentrated in vacuo. The crude was purified by ISCO silica-gel chromatography, in a gradient of 10-30% EtOAc/DCM. The fractions with desired product were combined and concentrated. This gave N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide (0.350 g, 46% yield) as a light-yellow crystalline solid. MS (ESI pos. ion) m/z: 328 (MH+). Calc'd exact mass for Cl2H, BrN2O2S: 327. 1H NMR (400 MHz, chloroform-d): 2.43 (d, J=18.57 Hz, 3H), 7.35 (d, J=6.53 Hz, 2H), 7.69 (d, J=6.02 Hz, 2H), 7.80 (d, J=5.02 Hz, 2H), 8.13-8.20 (m, 1H), 8.42 (s, 1H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two

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